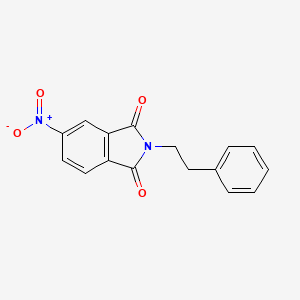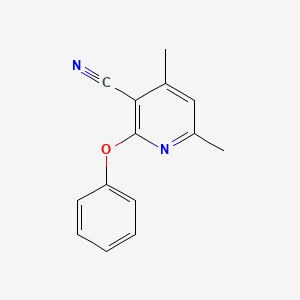
4-(dimethoxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of a dimethoxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxymethyl group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as copper or palladium can be employed to facilitate the substitution reaction under milder conditions, making the process more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
4-(Dimethoxymethyl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antioxidant or antimicrobial properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4-(dimethoxymethyl)phenol involves its interaction with molecular targets through its phenolic group. This interaction can lead to the scavenging of free radicals, inhibition of oxidative stress, and modulation of cell signaling pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .
Comparaison Avec Des Composés Similaires
4-Methoxyphenol:
2,4-Dimethylphenol: This compound shares the phenolic structure but has different substituents, leading to variations in its chemical behavior and uses.
Uniqueness: 4-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
59276-27-6 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3 |
Clé InChI |
BILVBEQFRBOGAV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)

![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B8765115.png)





![7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8765173.png)

![4-Chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8765185.png)


